molecular formula C16H30GeO4S B12532208 4-Methylbenzene-1-sulfonic acid--3-(triethylgermyl)propan-1-ol (1/1) CAS No. 827032-61-1

4-Methylbenzene-1-sulfonic acid--3-(triethylgermyl)propan-1-ol (1/1)

Katalognummer: B12532208
CAS-Nummer: 827032-61-1
Molekulargewicht: 391.1 g/mol
InChI-Schlüssel: CLXVGCBEEXVIQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol (1/1) is a complex organic compound that combines a sulfonic acid group with a triethylgermyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol typically involves the reaction of 4-Methylbenzene-1-sulfonic acid with 3-(triethylgermyl)propan-1-ol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the sulfonic acid group or the triethylgermyl group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the triethylgermyl group may influence the compound’s hydrophobicity and overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol: Similar structure but with triphenylgermyl instead of triethylgermyl.

    4-Methylbenzene-1-sulfonic acid–3-(triethylsilyl)propan-1-ol: Similar structure but with triethylsilyl instead of triethylgermyl.

Uniqueness

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

827032-61-1

Molekularformel

C16H30GeO4S

Molekulargewicht

391.1 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;3-triethylgermylpropan-1-ol

InChI

InChI=1S/C9H22GeO.C7H8O3S/c1-4-10(5-2,6-3)8-7-9-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

CLXVGCBEEXVIQJ-UHFFFAOYSA-N

Kanonische SMILES

CC[Ge](CC)(CC)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.